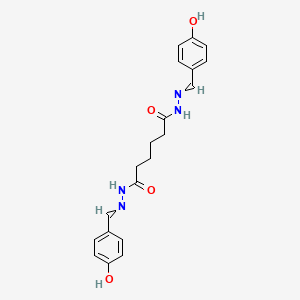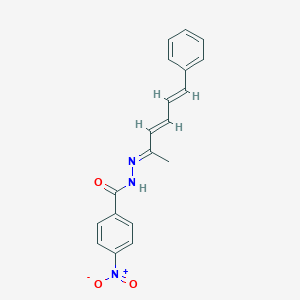![molecular formula C9H17N5O4 B3854685 isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate](/img/structure/B3854685.png)
isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate, also known as ANIM-1, is a chemical compound that has shown promising results in scientific research applications.
Wirkmechanismus
Isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. Specifically, isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate has been shown to bind to the receptor for the neurotransmitter serotonin, which may contribute to its anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects:
isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects in the body. For example, isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. Additionally, isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate in lab experiments is that it has been shown to have a relatively low toxicity profile, meaning that it is unlikely to cause significant harm to cells or organisms at the concentrations typically used in experiments. Additionally, isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate is relatively easy to synthesize, which makes it a cost-effective option for researchers. One limitation of using isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental contexts.
Zukünftige Richtungen
There are several potential future directions for research on isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate. One area of interest is the development of isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate as a therapeutic agent for inflammatory bowel disease or other inflammatory conditions. Another potential direction is the investigation of isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate as an anticancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate and how it interacts with different enzymes and receptors in the body.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate has been studied extensively for its potential use as a therapeutic agent in treating various diseases. One study found that isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate has anti-inflammatory properties and may be useful in treating inflammatory bowel disease. Another study showed that isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate can inhibit the growth of cancer cells and may have potential as an anticancer agent.
Eigenschaften
IUPAC Name |
propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O4/c1-7(2)18-9(15)13-5-3-12(4-6-13)8(10)11-14(16)17/h7H,3-6H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBYNXLPYFGMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)C(=N[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N1CCN(CC1)/C(=N/[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-thiophenecarboxamide](/img/structure/B3854620.png)
![ethyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B3854628.png)
![N'-[4-(diethylamino)benzylidene]-1H-indole-7-carbohydrazide](/img/structure/B3854630.png)


![4-{3-[(3-fluorophenyl)amino]butyl}phenol](/img/structure/B3854646.png)

![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3854659.png)

![1-(4-butylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854686.png)

![2,2,6,6-tetramethyl-4-piperidinyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B3854699.png)
![diethyl 2,2'-[(4-{2-[(4-nitrophenoxy)acetyl]carbonohydrazonoyl}-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3854702.png)